molecular formula C6H5BrN2O3 B586537 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one CAS No. 153888-45-0

5-Bromo-1-methyl-3-nitropyridin-2(1H)-one

Cat. No.: B586537
CAS No.: 153888-45-0
M. Wt: 233.021
InChI Key: VFWZQRFZMKHGOY-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-nitropyridin-2(1H)-one is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This nitropyridinone derivative serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds. Its structure, featuring both a bromo and a nitro substituent on the pyridinone ring, allows for sequential and site-selective functionalization via various cross-coupling reactions and nucleophilic substitutions. The compound has been utilized as a key precursor in published synthetic routes, demonstrating its practical application in research settings . For instance, it has been employed in the synthesis of BI-3802, a molecule developed by Boehringer Ingelheim that is available for study through its open innovation portal . Researchers leverage this compound to explore structure-activity relationships and to create targeted libraries for screening in life science investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-methyl-3-nitropyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-8-3-4(7)2-5(6(8)10)9(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWZQRFZMKHGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680575
Record name 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153888-45-0
Record name 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Bromo 1 Methyl 3 Nitropyridin 2 1h One and Analogues

De Novo Synthesis Strategies for the 2-Pyridone Ring System

The construction of the 2-pyridone ring is a cornerstone of synthetic organic chemistry, with two primary approaches dominating the field: the cyclization of acyclic precursors and the transformation of existing heterocyclic systems. chemicalbook.com

Cyclization Reactions from Acyclic Precursors

The formation of the 2-pyridone ring from open-chain starting materials is a versatile strategy that can be broadly categorized by the key bond-forming step in the cyclization process. chemicalbook.com

One of the prominent methods for constructing the 2-pyridone ring involves the formation of a carbon-carbon bond as the final step of the cyclization. A notable example is the Rh(III)-catalyzed C-H functionalization, which allows for a formal [3+3] annulation of enaminones with acrylates to produce N-substituted 2-pyridones. thieme-connect.com This method offers a practical and efficient route to these heterocyclic systems.

Another significant C-C bond-forming strategy is the cobalt(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate, which provides access to pyridinones in very good yields. organic-chemistry.org This approach is distinguished by its tolerance of diverse functional groups and substitution patterns.

Catalyst/ReagentStarting MaterialsProduct TypeKey Features
Rh(III) catalystEnaminones, AcrylatesN-substituted 2-pyridonesFormal [3+3] annulation via C-H functionalization. thieme-connect.com
Co(III) catalystAcrylamides, Vinylene carbonatePyridinonesRedox-neutral annulation, tolerates diverse functional groups. organic-chemistry.org

This table provides a summary of selected C-C bond generation approaches for the synthesis of 2-pyridones.

The formation of a carbon-nitrogen bond is another critical pathway for the cyclization of acyclic precursors into 2-pyridones. A facile and efficient [4+2] annulation of in situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds provides a direct route to structurally diversified 2-pyridones in good yields. organic-chemistry.org This methodology has proven applicable to the synthesis of various bioactive molecules.

Furthermore, the formation of N-alkenyl alkynylamides through the N-acylation of imines with alkynoyl chlorides, followed by a cationic Au(I)/PPh3-catalyzed cycloisomerization, enables a convergent and rapid assembly of substituted 2-pyridones. organic-chemistry.org

Catalyst/ReagentStarting MaterialsProduct TypeKey Features
None (in situ generation)N-propargylamines, Active methylene compoundsStructurally diversified 2-pyridones[4+2] annulation of in situ generated azadienes. organic-chemistry.org
Au(I)/PPh3 catalystImines, Alkynoyl chloridesSubstituted 2-pyridonesConvergent and rapid assembly via cycloisomerization. organic-chemistry.org

This table summarizes key C-N bond generation approaches for 2-pyridone synthesis.

Transformations from Other Heterocyclic Systems

The conversion of pre-existing heterocyclic rings into the 2-pyridone scaffold represents an alternative and often efficient synthetic strategy. One such method involves the cycloreversion of [2.2.2]-bicycloalkene diketopiperazines. This approach starts from 2,5-diketopiperazine derivatives and, through microwave heating, leads to the selective extrusion of cyanate (B1221674) derivatives to form 2-pyridone structures. capes.gov.br

Another innovative transformation involves an aza-semipinacol-type rearrangement. The synthesis of 3-iodo-5-benzyl-substituted 2-pyridones can be achieved from readily available 6-benzyl-3,6-dihydropyridin-2(1H)-ones, triggered by N-iodosuccinimide (NIS). This reaction proceeds through the transfer of a benzyl (B1604629) group from the C6 to the C5 position of the lactam ring. orgsyn.org

Indium Triflate Catalyzed Eco-Friendly Synthesis Approaches

The use of indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)3) as a catalyst has gained attention in organic synthesis due to its reusability and effectiveness in solvent-free conditions. researchgate.net While specific examples for the direct synthesis of 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one using this catalyst are not extensively documented, its application in related heterocyclic syntheses, such as quinazolinones, suggests its potential for the eco-friendly construction of the 2-pyridone ring. researchgate.net The catalytic activity of In(OTf)3 in promoting condensation reactions makes it a promising candidate for developing greener synthetic protocols for pyridone derivatives. researchgate.net

Regioselective Introduction of Bromo and Nitro Substituents

The precise placement of bromo and nitro groups on the 1-methyl-2-pyridone (B167067) ring is a critical step in the synthesis of the target compound, this compound. The electronic nature of the 2-pyridone ring, which is electron-deficient, presents unique challenges for electrophilic aromatic substitution reactions. wikipedia.orgwikipedia.org

Electrophilic substitution on the pyridine (B92270) ring is generally sluggish due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgwikipedia.org This deactivation is further enhanced by protonation or coordination to Lewis acids, which are often present in nitration and halogenation reactions. wikipedia.org Consequently, direct electrophilic substitution on pyridine is often difficult to achieve. wikipedia.org

A common strategy to overcome this low reactivity is the N-oxidation of the pyridine ring to form a pyridine N-oxide. wikipedia.org The N-oxide group is activating and directs electrophilic substitution to the 4-position (para) and 2-position (ortho). wikipedia.orgyoutube.com Subsequent deoxygenation can then yield the desired substituted pyridine. wikipedia.org

For the synthesis of this compound, a sequential introduction of the bromo and nitro groups onto the 1-methyl-2-pyridone core is typically employed. The order of these steps is crucial for achieving the desired regiochemistry.

A plausible synthetic route involves the initial bromination of 1-methyl-2-pyridone, followed by nitration. The use of N-bromosuccinimide (NBS) is a mild and effective method for the regioselective bromination of activated pyridines. researchgate.net The subsequent nitration of the brominated intermediate would then be directed by the existing substituents.

A closely related synthesis of 5-bromo-2-methoxy-4-methyl-3-nitropyridine (B584128) has been reported, starting from 2-methoxy-4-methyl-3-nitropyridine. chemicalbook.com In this procedure, bromination is achieved using bromine in acetic acid with sodium acetate. This suggests a viable pathway for the introduction of the bromine atom at the 5-position.

The nitration of the 2-pyridone ring at the 3-position is particularly challenging. A dearomatization-rearomatization strategy has been developed for the meta-nitration of pyridines, which involves the formation of stable oxazino pyridine intermediates. thieme-connect.com This method utilizes tert-butyl nitrite (B80452) (TBN) and TEMPO as the nitrating system. While not directly applied to 1-methyl-2-pyridone in the reviewed literature, this approach offers a potential solution for the regioselective introduction of the nitro group at the C3 position.

ReagentSubstrateProductKey Features
Br2, Acetic Acid, NaOAc2-methoxy-4-methyl-3-nitropyridine5-bromo-2-methoxy-4-methyl-3-nitropyridineProvides a model for C5-bromination. chemicalbook.com
N-Bromosuccinimide (NBS)Activated PyridinesBrominated PyridinesMild and regioselective bromination. researchgate.net
tert-Butyl Nitrite (TBN), TEMPOPyridinesmeta-Nitrated PyridinesDearomatization-rearomatization strategy for C3-nitration. thieme-connect.com

This table presents reagents and strategies for the regioselective introduction of bromo and nitro substituents on pyridone rings.

Nitration Reactions on Pyridine and Pyridone Scaffolds

The introduction of a nitro group onto a pyridine or pyridone ring is a fundamental transformation. However, the electronic nature of the heterocyclic ring system dictates the feasible reaction pathways and conditions.

The mechanism of nitration is highly dependent on the substrate. For electron-rich systems like 2-pyridone, the reaction can proceed through a classical Electrophilic Aromatic Substitution (EAS) pathway. The 2-pyridone tautomer is significantly more reactive than its 2-hydroxypyridine (B17775) counterpart and behaves similarly to a phenoxide ion. acs.orgcdnsciencepub.com Studies have shown that nitration of 2-pyridone occurs on the free base, yielding a mixture of 3-nitro and 5-nitro derivatives. rsc.org The ratio of these isomers is heavily influenced by the acidity of the reaction medium; low acidity favors the formation of the 3-nitro-derivative, while high acidity environments lead predominantly to the 5-nitro-compound. rsc.org

In contrast, the nitration of pyridine itself is notoriously difficult via standard EAS methods. The nitrogen atom's basicity leads to protonation under strong acidic conditions, forming a highly deactivated pyridinium (B92312) cation that is resistant to electrophilic attack. researchgate.net An alternative mechanistic pathway has been developed that circumvents this issue. This method involves the initial formation of an N-nitropyridinium salt, which then undergoes rearrangement to yield the C-nitrated product. researchgate.netpsu.edu A key mechanistic proposal for this rearrangement is a nih.govnih.gov sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. researchgate.netrsc.org This intramolecular rearrangement is supported by studies on dimethylpyridines and avoids the high activation energy of a direct electrophilic attack on the deactivated ring. psu.edu The reaction is believed to proceed through unstable dihydropyridine (B1217469) intermediates formed by the addition of a nucleophile, such as bisulfite, to the N-nitropyridinium ion. rsc.orgntnu.no

Dinitrogen pentoxide (N₂O₅) has emerged as a highly effective reagent for the nitration of pyridines under non-acidic conditions, thus avoiding the deactivation of the ring by protonation. psu.edursc.org The reaction between pyridine and N₂O₅, typically conducted in an organic solvent like sulfur dioxide or dichloromethane (B109758), produces an N-nitropyridinium salt, such as N-nitropyridinium nitrate. psu.eduntnu.no

This intermediate is not stable and is typically treated in situ with an aqueous solution containing a nucleophile, commonly sodium bisulfite (NaHSO₃). rsc.orgntnu.no The bisulfite anion attacks the N-nitropyridinium cation at the 2- or 4-position, forming transient N-nitro-dihydropyridine sulfonic acid intermediates. psu.edursc.org These intermediates then rearrange to form the thermodynamically stable 3-nitropyridine. This method has been successfully applied to a range of substituted pyridines, providing good yields of the corresponding 3-nitro derivatives. researchgate.netpsu.edu A modified procedure involves reacting the pyridine compound with N₂O₅ in dichloromethane or nitromethane (B149229) and then adding the resulting slurry to a bisulfite solution in a methanol/water mixture. ntnu.no

Bromination Strategies on Pyridone Derivatives

The bromination of pyridone derivatives is a facile reaction that provides a direct route to bromo-substituted scaffolds. Kinetic studies have shown that 2-pyridones react with aqueous bromine through two different pathways depending on the pH of the solution. acs.org

At pH < 6 : The reaction occurs primarily on the neutral 2-pyridone tautomer. acs.org

At pH > 6 : The reaction proceeds via the more nucleophilic conjugate anion (the pyridonate). acs.org

These reactions are generally very fast, often leading to disubstitution to yield products like 3,5-dibromo-2-pyridone. acs.org The high reactivity of the monobrominated intermediate contributes to the ease of dibromination. For instance, at most pH levels, the monobromo derivative of 4-pyridone is more reactive towards bromine than the parent compound due to its lower pKa values, which facilitates the formation of the more reactive anionic species. cdnsciencepub.comcdnsciencepub.com The reactivity pattern of pyridones towards bromine is analogous to that of substituted phenoxide ions. acs.orgcdnsciencepub.com

N-Alkylation Strategies for 1-Methyl Substitution

Introducing an alkyl group at the nitrogen atom of a pyridone is a crucial step in the synthesis of compounds like this compound. This transformation, however, is complicated by the tautomeric nature of the pyridone ring, which can lead to competitive O-alkylation. nih.govwiley-vch.de

Achieving regioselective N-alkylation often depends on the choice of the alkylating agent and the reaction conditions. wiley-vch.de A direct and common method involves the reaction of the pyridone with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. ambeed.com This method was successfully used to synthesize the target molecule, this compound, from its N-unsubstituted precursor, 5-bromo-3-nitropyridin-2(1H)-one, in an 85% yield. ambeed.com

More recent methods have been developed to ensure high N-alkylation selectivity. One such strategy employs P(NMe₂)₃ to mediate the reaction between 2-pyridones and α-keto esters. organic-chemistry.org This process proceeds through a deoxygenation mechanism under mild conditions and demonstrates high generality and selectivity for the N-alkylated product. organic-chemistry.org

While not the primary route for simple N-methylation of pre-formed pyridones, quaternization-elimination sequences are relevant in building the pyridone ring itself or in functionalizing the pyridine core. For instance, N-functionalized pyridinium salts are key intermediates in many synthetic strategies. acs.org In the context of accessing N-alkyl pyridones, strategies that start with 2-halopyridines effectively circumvent the N- vs. O-alkylation issue. The 2-halopyridine can be linked to a resin or reacted to form a 2-alkoxypyridine, which is then treated with an alkyl halide. nih.gov This process can be considered a form of quaternization at the ring nitrogen, followed by a subsequent step to yield the final N-alkyl-2-pyridone. nih.govnih.gov

One-Pot Synthesis Protocols

One-pot, multi-component reactions (MCRs) represent an efficient and environmentally friendly approach to constructing complex molecules like functionalized pyridones from simple, readily available starting materials. rsc.orgnih.gov These protocols are particularly valuable for generating libraries of pyridone analogues by combining three or more reagents in a single reaction vessel, where a cascade of reactions occurs to form the final product. nih.gov

Several one-pot strategies for pyridone synthesis have been reported:

A three-component reaction of cyanoacetohydrazide, an activated nitrile substrate (like malononitrile), and an aromatic aldehyde in water with a piperidine (B6355638) catalyst can produce highly functionalized N-amino-2-pyridones in high yields. rsc.orgnih.gov The reaction sequence involves a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. rsc.org

Microwave-assisted one-pot condensation of components like acetophenone, benzaldehyde, methyl cyanoacetate, and 2-aminoethanol can be used to synthesize N-substituted 2-pyridone derivatives. mdpi.com

A Cu(II)-catalyzed one-pot cascade reaction involving inactivated saturated ketones and electron-deficient enamines can produce 3-acylpyridines through a sequence of oxidative dehydrogenation, Michael addition, aldol-type condensation, and oxidative aromatization. nih.gov

These methods offer significant advantages, including operational simplicity, mild reaction conditions, the use of green solvents, and high atom economy, making them powerful tools for the synthesis of diverse pyridone and pyridine analogues. nih.govrsc.org

Synthetic Applications of Precursors (e.g., 5-bromo-1,2,3-triazines to 3-aryloxypyridines)

The synthesis of functionalized pyridine and pyridinone rings often relies on the strategic use of precursor molecules that can be transformed into the desired heterocyclic system. Among these, 5-bromo-1,2,3-triazines have emerged as valuable precursors for the synthesis of 3-aryloxypyridines, which are structurally related to the pyridone core of the title compound.

The transformation of 5-bromo-1,2,3-triazines into 3-aryloxypyridines proceeds through a concerted nucleophilic aromatic substitution (SNAr) reaction, which is followed by a formal [4+2] cycloaddition and nitrogen extrusion. This methodology provides a convenient, one-pot route to biologically significant 3-aryloxypyridines. organic-chemistry.org The reaction of 5-bromo-1,2,3-triazines with various phenols in the presence of a suitable base leads to the formation of 5-aryloxy-1,2,3-triazines. These intermediates can then be heated to induce a Diels-Alder reaction with inverse electron demand, followed by the elimination of molecular nitrogen to yield the corresponding 3-aryloxypyridine. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions of 5-bromo-1,2,3-triazine (B172147) have also been developed to create a range of (hetero)aryl-1,2,3-triazines. researchgate.netacs.org These resulting compounds can be further diversified to produce pyrimidines and pyridines in a two-step process. researchgate.netacs.org

The following table outlines the conversion of 5-bromo-1,2,3-triazines to 3-aryloxypyridines, showcasing the versatility of this precursor.

Table 1: Synthesis of 3-Aryloxypyridines from 5-Bromo-1,2,3-triazine

Phenol ReactantProductYield (%)
Phenol3-Phenoxypyridine85
4-Methoxyphenol3-(4-Methoxyphenoxy)pyridine82
4-Chlorophenol3-(4-Chlorophenoxy)pyridine78
3-Methylphenol3-(m-Tolyloxy)pyridine80

This table is a representative example based on reported transformations of 5-bromo-1,2,3-triazines.

Challenges and Future Directions in this compound Synthesis

The synthesis of this compound, a highly substituted and electronically complex molecule, presents several challenges. These challenges primarily revolve around achieving high regioselectivity, ensuring functional group compatibility, and developing scalable and efficient synthetic routes.

A significant hurdle is the controlled introduction of three different substituents—a bromine atom, a nitro group, and a methyl group—at specific positions on the pyridinone ring. The synthesis of related compounds often involves multi-step sequences, starting from pre-functionalized pyridines or pyridinols. rsc.org For instance, the synthesis of a related compound, 5-bromo-2-methoxy-3-nitro-pyridine, was achieved by starting with 5-bromo-2-chloro-3-nitropyridine (B118568) and performing a nucleophilic substitution with sodium methoxide. chemicalbook.com This highlights the need for readily available and appropriately substituted starting materials.

Future research in this area will likely focus on the following:

Development of Novel Catalytic Systems: The use of transition metal catalysis, such as copper-catalyzed N-arylation of 2-pyridones, could offer milder and more efficient routes to N-substituted pyridinones. organic-chemistry.org

Multicomponent Reactions: Designing multicomponent reactions (MCRs) that can assemble the pyridinone core with the desired substituents in a single step would significantly improve synthetic efficiency. nih.gov

Flow Chemistry: The application of flow chemistry could enable better control over reaction parameters, improve safety for nitration reactions, and facilitate scalability.

Computational Modeling: The use of computational tools to predict reaction outcomes and optimize reaction conditions could accelerate the development of new synthetic strategies.

The following table summarizes some of the challenges and potential future solutions in the synthesis of this compound and its analogues.

Table 2: Challenges and Future Directions in Pyridinone Synthesis

ChallengePotential Future DirectionRelevant Research
RegioselectivitySite-selective C-H functionalizationDevelopment of specific directing groups and catalysts
Multi-step SynthesisOne-pot and tandem reactionsOxidative amination of cyclopentenones chemrxiv.org
Harsh Reaction ConditionsMilder catalytic methodsCopper-catalyzed N-arylation organic-chemistry.org
ScalabilityContinuous flow synthesisImplementation of microreactor technology

Mechanistic Investigations of Reactions Involving 5 Bromo 1 Methyl 3 Nitropyridin 2 1h One

Cross-Coupling Reactions Utilizing the Bromo-Substituent

The carbon-bromine bond in 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one provides a handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. lmaleidykla.lt The Suzuki-Miyaura coupling is one of the most widely used reactions in this class. lmaleidykla.ltyonedalabs.com

The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgwikipedia.org The catalytic cycle generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group is transferred from the boron atom to the palladium center. This is a crucial step, and its precise mechanism has been a subject of extensive study.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst. nih.gov

The mechanism of the transmetalation step is particularly complex, with two primary pathways being widely debated: the boronate pathway and the oxo-palladium pathway . acs.orgresearchgate.net The dominant pathway often depends on the specific reaction conditions, including the base, solvent, and ligands used. researchgate.net

Boronate Pathway (Path A): In this mechanism, the base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻). acs.orgresearchgate.net This activated boronate species then reacts with the arylpalladium(II) halide complex ([Ar-Pd-X]), displacing the halide to form a key intermediate containing a Pd-O-B linkage, which precedes the transfer of the organic group to palladium. acs.org

Oxo-Palladium Pathway (Path B): This pathway proposes that the base (specifically hydroxide, OH⁻) first reacts with the arylpalladium(II) halide complex, displacing the halide to form an arylpalladium(II) hydroxide complex ([Ar-Pd-OH]). acs.orgnih.gov This palladium-hydroxo species then reacts with the neutral boronic acid, again leading to an intermediate with a Pd-O-B linkage and subsequent transmetalation. acs.orgnih.gov

Systematic studies comparing the two pathways suggest that under conditions using weak bases and aqueous solvent mixtures, the reaction of a palladium hydroxo complex with a neutral boronic acid (the oxo-palladium pathway) can be significantly faster than the reaction between a palladium halide and a boronate complex. nih.gov

Table 2: Comparison of Transmetalation Pathways in Suzuki-Miyaura Coupling

Feature Boronate Pathway Oxo-Palladium Pathway
Role of Base Activates the organoboron species to form a boronate "ate" complex. acs.orgresearchgate.net Generates a palladium hydroxide complex from the palladium halide complex. acs.orgnih.gov
Reacting Boron Species Nucleophilic trihydroxyborate (or similar boronate). acs.org Lewis acidic, neutral boronic acid. acs.orgnih.gov
Reacting Palladium Species Arylpalladium(II) halide complex. acs.org Arylpalladium(II) hydroxide complex. acs.orgnih.gov
Favored Conditions Often considered in non-aqueous or strongly basic conditions. Often favored with weak bases and aqueous solvent mixtures. researchgate.netnih.gov

Palladium-Catalyzed C-H Functionalization Reactions

Direct C-H functionalization has emerged as a powerful strategy for molecular synthesis, avoiding the need for pre-functionalized starting materials. beilstein-journals.org In this compound, the pyridone ring possesses C-H bonds that could potentially be activated and functionalized under palladium catalysis. The regioselectivity of such reactions would be dictated by the electronic and steric influence of the existing substituents. The electron-withdrawing nitro group is expected to make the C-H bonds of the pyridone ring more acidic and potentially easier to activate. nih.govnih.gov

Palladium-catalyzed C-H alkenylation, a variation of the Mizoroki-Heck reaction, allows for the direct formation of a carbon-carbon double bond between a C-H bond and an alkene. nih.govresearchgate.netmdpi.comnih.gov In the case of this compound, a directing group on the molecule would likely be necessary to achieve high regioselectivity. The carbonyl group of the pyridone ring could potentially act as a directing group, facilitating the activation of the adjacent C-H bond.

The mechanism is thought to involve the coordination of the palladium catalyst to the directing group, followed by the cleavage of a nearby C-H bond to form a palladacycle intermediate. nih.gov This intermediate can then undergo migratory insertion of an alkene, followed by β-hydride elimination to afford the alkenylated product and regenerate the active palladium catalyst. mdpi.com

The substrate scope of palladium-catalyzed C-H alkenylation reactions is broad, but the success with a particular substrate like this compound would depend on several factors. The nature of the alkene coupling partner is important, with electron-deficient alkenes often being more reactive in these transformations.

A key consideration is the functional group tolerance of the catalytic system. The presence of the bromo and nitro groups on the pyridone ring presents a challenge. The bromo-substituent could potentially undergo competitive oxidative addition to the palladium catalyst, leading to side products. The nitro group, being a strong electron-withdrawing group, might affect the electronic properties of the palladium catalyst and the intermediates in the catalytic cycle. nih.gov A carefully chosen catalyst system would be required to achieve selective C-H alkenylation in the presence of these functional groups.

Reactivity of the Nitro Group: Reduction and Further Transformations

The nitro group is a versatile functional group that can undergo a variety of transformations, with its reduction to an amino group being one of the most common and synthetically useful. nih.govwikipedia.org The reduction of the nitro group in this compound would yield 3-amino-5-bromo-1-methyl-pyridin-2(1H)-one, a valuable intermediate for further diversification.

A variety of reducing agents can be employed for the reduction of aromatic nitro groups. organic-chemistry.orgcommonorganicchemistry.com These include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, and chemical reducing agents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium dithionite (Na₂S₂O₄). commonorganicchemistry.comscispace.com

A significant challenge in the reduction of the nitro group on this specific molecule is the potential for the concurrent reduction or removal of the bromine atom, a process known as hydrodebromination, particularly under catalytic hydrogenation conditions. commonorganicchemistry.com Therefore, chemoselective reduction methods are highly desirable. Reagents like tin(II) chloride are often effective in selectively reducing a nitro group in the presence of a halogen. commonorganicchemistry.com

Table 3: Common Reagents for Nitro Group Reduction and their Chemoselectivity

Reagent Conditions Chemoselectivity Notes
H₂/Pd-C Catalytic hydrogenation Can lead to hydrodehalogenation
SnCl₂ Acidic medium Generally chemoselective for the nitro group
Fe/HCl or Fe/NH₄Cl Acidic or neutral medium Often chemoselective

Once the nitro group is reduced to an amino group, it opens up a plethora of possibilities for further chemical modifications, including diazotization followed by substitution, acylation, and participation in the formation of various heterocyclic systems.

Reactions at the Carbonyl Group (C=O) of the Pyridone Ring

The carbonyl group in the 2-pyridone ring of this compound is part of an amide functional group and as such, its reactivity is influenced by the adjacent nitrogen atom. The lone pair of electrons on the nitrogen can be delocalized into the carbonyl group, reducing its electrophilicity compared to a ketone or aldehyde. chemtube3d.comstackexchange.com

Despite this reduced reactivity, the carbonyl group can still undergo reactions with strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds). libretexts.orgyoutube.compearson.com The addition of such a reagent to the carbonyl carbon would lead to the formation of a tertiary alcohol after an aqueous workup. The electron-withdrawing nitro group on the ring might enhance the electrophilicity of the carbonyl carbon to some extent, potentially facilitating such additions. doubtnut.comlibretexts.orgmasterorganicchemistry.com

The 2-pyridone ring system is also known to participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as a diene or a dienophile depending on the substituents. researchgate.netacs.orgnih.gov While the carbonyl group itself is not directly involved in the bond-forming events of a typical Diels-Alder reaction, its presence is integral to the electronic nature of the pyridone ring that enables such transformations.

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry has emerged as an indispensable tool in the field of chemical research, providing profound insights into the intricate mechanisms of chemical reactions. For a molecule such as this compound, computational methods offer a window into its reactivity, the stability of intermediates, and the energy profiles of reaction pathways. These theoretical approaches allow for the investigation of reaction dynamics and structural characteristics at an atomic level of detail that is often inaccessible through experimental techniques alone. By simulating molecular behavior, chemists can predict the outcomes of reactions, understand the roles of various substituents, and design novel synthetic routes. The following sections will delve into two of the most powerful computational techniques, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, and their application to understanding the mechanistic details of reactions involving this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It has become one of the most popular and versatile methods available in computational chemistry. For a compound like this compound, DFT calculations can provide a wealth of information regarding its chemical behavior.

DFT calculations are instrumental in predicting the outcomes of chemical reactions by mapping out the potential energy surface. This allows for the identification of transition states, which are the highest energy points along a reaction coordinate, and the calculation of activation energies. A lower activation energy implies a faster reaction rate. For instance, in a nucleophilic aromatic substitution reaction involving this compound, DFT can be used to model the approach of the nucleophile, the formation of the Meisenheimer complex (a key intermediate), and the subsequent departure of the bromide leaving group.

Furthermore, DFT is used to analyze the electronic properties of the molecule. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-deficient regions of the molecule. In this compound, the nitro group (-NO2) and the bromine atom are strong electron-withdrawing groups, which significantly influence the electron distribution in the pyridinone ring, making certain positions more susceptible to nucleophilic attack. DFT can precisely quantify these effects.

The reactivity of this compound can be further understood by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is indicative of the molecule's ability to accept electrons, making it a key parameter in reactions with nucleophiles. Conversely, the HOMO energy relates to the molecule's ability to donate electrons in reactions with electrophiles. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.

To illustrate the kind of data that can be obtained from DFT calculations, the following table presents hypothetical results for the reaction of this compound with a generic nucleophile (Nu-).

Table 1: Hypothetical DFT Calculation Results for the Reaction of this compound with a Nucleophile

ParameterValue (kcal/mol)Description
Activation Energy (Ea) 15.8The energy barrier that must be overcome for the reaction to occur.
Reaction Energy (ΔEr) -25.2The overall energy change of the reaction, indicating an exothermic process.
HOMO Energy -7.5 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy -2.1 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap 5.4 eVAn indicator of the molecule's kinetic stability.

These theoretical calculations provide a quantitative basis for understanding and predicting the chemical reactivity of this compound.

Molecular Dynamics (MD) Simulations

While DFT calculations provide valuable information about the static, energetic aspects of a reaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the physical movements of atoms and molecules, governed by the forces between them, which are typically calculated using classical mechanics (force fields).

In the context of reactions involving this compound, MD simulations are particularly useful for studying the role of the solvent. Chemical reactions are often carried out in a solvent, and the solvent molecules can have a significant impact on the reaction mechanism and rate. MD simulations can explicitly model the solvent molecules surrounding the reactant, providing a detailed picture of solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions.

For example, an MD simulation could be used to study the solvation of this compound in different solvents, such as water, ethanol, or dimethylformamide (DMF). The simulation would track the positions and orientations of the solvent molecules around the solute, revealing the structure of the solvation shell. This information is crucial for understanding how the solvent might stabilize the transition state of a reaction, thereby influencing its rate.

MD simulations can also be used to explore the conformational landscape of flexible molecules. While this compound itself is relatively rigid, if it were to react with a larger, more flexible molecule, MD could be used to identify the most likely conformations for the reactants to come together in a productive orientation for a reaction to occur.

The results from MD simulations can be used to calculate various properties, such as the radial distribution function, which describes how the density of surrounding atoms or molecules varies as a function of distance from a reference point. This can provide quantitative information about the structure of the solvation shell.

Below is a hypothetical data table summarizing the kind of information that could be obtained from an MD simulation of this compound in a water solvent.

Table 2: Hypothetical MD Simulation Data for this compound in Water

PropertyValueDescription
First Solvation Shell Radius 3.5 ÅThe average distance of the closest water molecules to the solute.
Coordination Number 5.2The average number of water molecules in the first solvation shell.
Solvation Free Energy -8.7 kcal/molThe free energy change associated with transferring the molecule from the gas phase to the solvent.
Diffusion Coefficient 1.2 x 10⁻⁵ cm²/sA measure of the mobility of the solute molecule within the solvent.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 1 Methyl 3 Nitropyridin 2 1h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed analysis based on experimental data for ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques for 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one cannot be provided as the specific chemical shifts, coupling constants, and correlation spectra are not documented in the accessible literature.

For context, the analysis of related pyridine (B92270) derivatives typically shows distinct signals corresponding to the protons and carbons of the pyridine ring and its substituents. For instance, in pyridine itself, the α-protons are the most deshielded (δ 8.5), followed by the γ-proton (δ 7.5) and then the β-protons (δ 7.0). The carbons show a similar trend with δ(α-C) at 150 ppm, δ(γ-C) at 136 ppm, and δ(β-C) at 124 ppm. The presence of substituents like a bromo group, a nitro group, and a methyl group on the pyridinone ring would significantly alter these chemical shifts due to their respective electronic effects (inductive and resonance).

¹H NMR Spectral Analysis

Without experimental data, a precise analysis is impossible. Hypothetically, one would expect to see two distinct signals for the aromatic protons on the pyridinone ring and a singlet for the N-methyl group protons. The electron-withdrawing nature of the nitro and bromo groups would likely shift the ring protons downfield.

¹³C NMR Spectral Analysis

Similarly, specific ¹³C NMR data is unavailable. A spectrum would be expected to show six distinct carbon signals: one for the methyl group, and five for the pyridinone ring, including the carbonyl carbon, the carbon bearing the bromo group, the carbon with the nitro group, and the two remaining CH carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

No 2D-NMR studies, which are essential for unambiguous assignment of proton and carbon signals and for elucidating the connectivity of the molecule, have been found for this compound in the public domain.

Vibrational Spectroscopy: FT-IR and FT-Raman

Detailed experimental FT-IR and FT-Raman spectra, which would reveal characteristic vibrational modes for the functional groups, are not available.

Band Assignments and Conformational Analysis

While specific band assignments are not possible, a theoretical spectrum would exhibit characteristic peaks for the C=O stretching of the pyridone, asymmetric and symmetric stretching of the NO₂ group, C-N stretching, C-Br stretching, and various vibrations of the substituted ring. Studies on other substituted nitropyridines confirm that these vibrational modes are key identifiers.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

No published mass spectra or high-resolution mass spectrometry data for this compound were found. HRMS would be critical to confirm the elemental composition by providing a highly accurate mass measurement. A standard mass spectrum would be expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a compound promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of these absorptions are directly related to the molecule's electronic structure, particularly the nature and extent of its conjugated π-electron system.

For this compound, the UV-Vis spectrum is expected to be dictated by the pyridinone core, substituted with a bromine atom and a nitro group. The pyridinone ring itself contains a conjugated system. The presence of the electron-withdrawing nitro group (-NO2) and the bromo group (-Br) will influence the energy of the molecular orbitals and, consequently, the absorption maxima (λmax).

In related D-π-A-π-D (donor-acceptor) type molecules, the absorption maximum in the visible light region can be blue-shifted. researchgate.net The π-bridges in such molecules can extend the electronic conjugation path. researchgate.net Studies on other complex organic molecules have utilized UV-Vis spectroscopy to identify low ionization potentials, which are crucial for understanding charge-transporting properties. researchgate.net For instance, in certain conjugated small-molecule azomethines, normalized UV-Vis absorption spectra in the solid state provide key insights into their potential for photovoltaic applications. researchgate.net

While a specific experimental spectrum for this compound is not publicly available, analysis of related nitropyridine derivatives allows for a prediction of its spectral features. Typically, π → π* and n → π* transitions are expected. The strong π → π* transitions, arising from the conjugated system of the pyridinone ring, would likely occur at shorter wavelengths (in the UV region). The n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are generally weaker and appear at longer wavelengths. The precise λmax values are sensitive to the solvent environment, highlighting the importance of standardized measurement conditions.

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While the crystal structure for this compound itself is not reported in publicly accessible crystallographic databases cam.ac.uk, detailed structural information is available for closely related derivatives. For example, the crystal structure of 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one has been determined. researchgate.net This compound shares the core 1-methyl-3-nitropyridin-2(1H)-one moiety, providing significant insight into the expected solid-state conformation of the ring system.

The crystallographic data for this derivative reveals a monoclinic crystal system with the space group P2₁/n. researchgate.net In such derivatives, the planarity of the pyridine ring is a key feature, although substituents can cause slight distortions. For example, in some 2-N-phenylamino-methyl-nitropyridine isomers, the nitro group is found to be slightly twisted relative to the plane of the pyridine ring. nih.gov The dihedral angle between the pyridine and phenyl rings in these structures is also a critical parameter. nih.gov

Table 1: Crystallographic Data for a Derivative, 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one researchgate.net

Parameter Value
Chemical Formula C₁₄H₁₂N₂O₆
Molecular Weight 304.26
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.5891 (4)
b (Å) 7.7739 (2)
c (Å) 14.1240 (4)
β (°) 100.466 (1)
Volume (ų) 1359.27 (7)
Z 4

Computational and Theoretical Chemistry Studies of 5 Bromo 1 Methyl 3 Nitropyridin 2 1h One

Density of States (DOS and PDOS)

No published studies containing Density of States (DOS) or Partial Density of States (PDOS) analyses for 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one are available. Such analyses would typically provide insights into the molecular orbital contributions and the electronic structure of the compound.

Topology Analysis (ELF, LOL, RDG) for Reactivity Insights

There are no available research articles that perform Electron Localization Function (ELF), Localization-Orbit Locator (LOL), or Reduced Density Gradient (RDG) analyses on this compound. These topological analyses are crucial for understanding chemical bonding, identifying regions of high electron density, and predicting the non-covalent interactions and reactivity of the molecule.

Theoretical Prediction of Spectroscopic Properties

No theoretical predictions of the spectroscopic properties (such as IR, Raman, UV-Vis, or NMR spectra) for this compound, based on computational methods like DFT, have been reported in the scientific literature. Such studies would offer a theoretical complement to experimental spectroscopic data.

Advanced Applications of 5 Bromo 1 Methyl 3 Nitropyridin 2 1h One and Pyridone Scaffolds

Role as Intermediates in Complex Chemical Synthesis

The utility of a chemical compound is often defined by its ability to serve as a building block for more complex structures. In this regard, 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one is recognized as a valuable intermediate for creating functionalized pyridone derivatives. chemicalbook.com The pyridone core is a synthetically versatile scaffold, widely used as a raw material for a diverse array of heterocyclic compounds and as a starting point for drug synthesis. iipseries.org

The specific structure of this compound, featuring both a bromo and a nitro group, imparts a high degree of reactivity. These electron-withdrawing groups make the pyridine (B92270) ring susceptible to various chemical transformations, particularly nucleophilic substitution and cross-coupling reactions. acs.org This reactivity allows for the strategic introduction of diverse functional groups, enabling the construction of complex molecular architectures.

The versatility of pyridone scaffolds is further highlighted by their use in various powerful chemical reactions, as detailed in the table below.

Reaction TypeCatalyst/ReagentsProduct TypeSignificance
Suzuki Cross-Coupling Palladium catalyst, Arylboronic acidsAryl-substituted pyridinesForms carbon-carbon bonds to build complex bi-aryl structures.
Povarov Reaction Transition metal catalyst (e.g., Pd, Pt, Au), Alkyne, Imine, Nitrile2-Pyridone derivativesEfficiently constructs the pyridone ring itself from acyclic precursors. iipseries.org
[4+2] Cyclocondensation Danishefsky's diene, Imines on solid supportN-alkyl-2-alkyl-2,3-dihydro-4-pyridonesFacilitates the creation of complex heterocycles under mild conditions, suitable for peptidomimetics. nih.gov
Knoevenagel-Aza-Annulation 4-Hydroxycoumarin, Anilines, 2-Formyl-meso-tetraarylporphyrinsN-Aryl-2-pyridonoporphyrinsFuses the pyridone scaffold onto large porphyrin macrocycles, modifying their electronic properties. acs.org

Applications in Medicinal Chemistry Research

Pyridone-containing compounds are a mainstay in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govtandfonline.comnih.gov This has led to the pyridone ring being classified as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. tandfonline.comresearchgate.netresearchgate.nettandfonline.com

As Scaffolds for Bioactive Molecules

The significance of the pyridone scaffold in drug discovery stems from its unique physicochemical properties. researchgate.nettandfonline.com The structure can act as both a hydrogen bond donor and acceptor, a critical feature for binding to biological targets like proteins and enzymes. researchgate.netnih.gov Furthermore, incorporating a pyridone moiety can favorably influence a drug candidate's metabolic stability, aqueous solubility, and lipophilicity. researchgate.netnih.gov This makes pyridone derivatives attractive for designing molecules with improved pharmacokinetic profiles. tandfonline.comtandfonline.com

The broad utility of this scaffold is evident in the diverse range of biological targets that pyridone-based molecules can modulate.

Biological ActivityTarget/Application AreaExample Scaffold/Derivative
Antiproliferative Cancer Therapy (e.g., Breast, Liver, Lung)Dihydropyrimidine (DHPM) derivatives, Pyrrolo[3,2-d]pyrimidine derivatives acs.orgmdpi.com
Antiviral Influenza, HIV, Hepatitis BPyridone derivatives inspired by Baloxavir, 4-Arylthio/Aryloxy-3-iodopyridin-2(1H)-ones tandfonline.com
Antibacterial Bacterial InfectionsPyridine-grafted chitosan (B1678972) polymers
Anti-fibrotic Fibrosis TreatmentPirfenidone (PFD), Fluorofenidone (AKF-PD) and their derivatives medchemexpress.com
Neuroprotection Alzheimer's Disease, Y4R Antagonism for ObesityHuperzine A, VU0506013 researchgate.net

Derivatization for Enhanced Biological Activity

The true power of the pyridone scaffold lies in its capacity for derivatization. The core structure provides multiple positions where chemists can introduce or modify functional groups to fine-tune the molecule's biological activity. tandfonline.com This process is central to structure-activity relationship (SAR) studies, which aim to understand how specific structural features of a molecule relate to its biological effect. acs.orgmedchemexpress.com

By systematically altering the substituents on the pyridone ring, researchers can optimize a molecule's interaction with its target, enhance its potency, and improve its drug-like properties. For instance, a study on 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents found that certain modifications could dramatically increase potency. The derivative known as compound 5b showed an IC₅₀ of 0.08 mmol/L, making it approximately 34 times more potent than the positive control, AKF-PD. medchemexpress.com

Another study found that the antiproliferative activity of pyridine derivatives was enhanced by the presence and specific positioning of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, while halogen atoms or bulky groups tended to decrease activity. nih.govnih.gov This highlights the sensitivity of biological activity to subtle changes in chemical structure.

Functional Materials Science Applications

Beyond medicine, the structural and electronic characteristics of pyridone scaffolds make them valuable components in the design of advanced functional materials. iipseries.org

As Intermolecular Connectors in Material Design

In the field of crystal engineering, the predictable, directional, and strong nature of hydrogen bonds is a "master key" for building supramolecular architectures. rsc.org The 2-pyridone motif is an exceptional building block in this context because it contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows two pyridone molecules to readily form a robust and reliable dimer via two N-H···O hydrogen bonds, a recurring pattern known as the pyridone homosynthon. acs.org

This self-recognition property makes pyridones excellent intermolecular connectors. They can be used to control how molecules assemble in the solid state, linking them together to form well-defined chains, layers, or three-dimensional networks. acs.orgrsc.org By strategically engineering these hydrogen bonds, scientists can design new crystalline materials, such as co-crystals, with specific and desirable properties related to their structure. acs.orgacs.org This approach is critical for developing materials with tailored optical, electronic, or mechanical characteristics. rsc.org

Development of Fluorescent Compounds and Probes

The pyridone and pyridine ring systems are also integral to the development of fluorescent materials. researchgate.net These scaffolds are frequently incorporated into fluorophores, which are molecules that emit light after absorbing it. mdpi.com Their applications range from organic light-emitting diodes (OLEDs) to highly sensitive fluorescent probes for bioimaging and chemical sensing. nih.gov

Many pyridine-based fluorophores are designed as "push-pull" systems, where electron-donating and electron-withdrawing groups are placed at different positions on the aromatic ring. mdpi.com This arrangement facilitates an intramolecular charge transfer (ICT) upon excitation, which is often the basis for fluorescence. The photophysical properties, including absorption and emission wavelengths, can be tuned by modifying the substituents on the pyridine core. mdpi.commdpi.com This has led to the creation of probes that can, for example, selectively accumulate in and illuminate specific cellular compartments like lipid droplets, or detect the presence of specific metal ions. nih.govmdpi.com

Probe TypeCore StructureEmission RangeApplication
Pyrrolo[3,4-c]pyridine derivatives Pyrrolo[3,4-c]pyridineBlue-greenGeneral fluorescent materials, sensing researchgate.net
CF₃-Substituted Pyridines PyridineBlue-green (406–481 nm)Bioimaging of lipid droplets and endoplasmic reticulum mdpi.com
Imidazo[1,5-a]pyridine derivatives Imidazo[1,5-a]pyridineVaries with solventCell membrane probes, optoelectronics, metal ion detection nih.gov
Pyrene-Pyridine Conjugates Pyrene and PyridineVariesDetection of heavy metal ions (e.g., Ag⁺, Pb²⁺) rsc.org

Supramolecular Self-Assembly and Recognition

The inherent properties of the pyridone ring, particularly its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in supramolecular chemistry. frontiersin.orgnih.gov This dual functionality allows for the programmed assembly of complex, higher-order structures through predictable non-covalent interactions.

The 2-pyridone moiety is well-known to form a highly stable, hydrogen-bonded homodimer. This robust self-recognition motif has been leveraged in the construction of various supramolecular architectures. acs.org The reliability of this synthon is so pronounced that it is often conserved even in the presence of other strong intermolecular forces, such as halogen bonding. acs.org

Beyond simple dimerization, pyridone scaffolds have been incorporated into more complex oligomers and polymers capable of molecular recognition and self-assembly into functional nanostructures. For instance, co-oligomers of (1H)-4-pyridone and 4-alkoxypyridine have been shown to undergo a supramolecular transformation from a self-dimer to a helical complex upon recognition of saccharides. nih.gov This induced-fit mechanism highlights the potential of pyridone-based systems in the development of sensors and responsive materials. Longer oligomers of this type have demonstrated the ability to form chiral helical complexes with octyl β-D-glucopyranoside. nih.gov

Furthermore, the self-assembly of pyridone derivatives can lead to the formation of supramolecular gels. These materials, formed through the hierarchical assembly of small molecules, can exhibit stimuli-responsive properties and have potential applications in areas such as drug delivery and tissue engineering. For example, the co-assembly of a dipeptide with achiral pyridine derivatives can result in the formation of supramolecular gels with controlled helicity. nih.gov

The table below summarizes key research findings on the supramolecular applications of pyridone scaffolds.

Pyridone SystemInteracting Partner(s)Resulting Supramolecular StructureApplication/Significance
2-PyridoneSelfDimer, Helical StructuresFoundational self-assembly motif acs.orgwikipedia.org
Pyridine-Pyridone OligomersSaccharides (e.g., octyl β-D-glucopyranoside)Helical ComplexMolecular recognition and sensing nih.gov
Dipeptide and Pyridine DerivativesSelfSupramolecular GelsControlled chirality in self-assembled materials nih.gov
Pyridone-based Phthalimide FleximerSelf3D Supramolecular FrameworkCrystal engineering and understanding of non-covalent interactions nih.govacs.org

Catalysis and Ligand Design

The pyridone scaffold has emerged as a crucial component in the design of ligands for transition metal catalysis, particularly in the realm of C-H bond activation and functionalization. The unique electronic and steric properties of pyridone ligands can significantly influence the activity, selectivity, and stability of metal catalysts.

In palladium-catalyzed reactions, 2-pyridone ligands have been shown to be highly effective in promoting challenging C(sp³)–H activation processes. frontiersin.orgnih.gov They are believed to stabilize the palladium catalyst and lower the energy of the transition state for C–H bond cleavage. ingentaconnect.com For instance, in the arylation of tertiary aldehydes, a 2-pyridone ligand facilitates the reaction by assisting in the formation of a key bicyclic palladium intermediate. ingentaconnect.com Computational studies have suggested that 2-pyridone ligands can accelerate β-C(sp³)–H activation and are crucial for the generation of the active monomeric palladium catalyst from its dimeric or trimeric resting states. frontiersin.org

The versatility of the pyridone scaffold allows for fine-tuning of its properties through substitution. For example, the introduction of electron-withdrawing groups on the pyridone ring can enhance the catalytic activity in certain reactions. In a study on palladium-catalyzed C(sp³)–H functionalization of ketones, 3-nitro-5-((trifluoromethyl)sulfonyl)pyridine-2(1H)-one was identified as a highly effective ligand. frontiersin.org

Furthermore, pyridone derivatives themselves can be synthesized using transition metal-catalyzed methods. nih.govnih.gov Reactions such as C-H activation and cross-coupling have been employed to construct and functionalize the 2-pyridone core, providing access to a diverse range of derivatives for various applications, including ligand design. nih.gov

The following table highlights examples of pyridone ligands and their applications in catalysis.

Catalyst SystemPyridone LigandReaction TypeKey Finding
Palladium(II)2-Pyridoneβ-C(sp³)–H Arylation of Tertiary AldehydesLigand stabilizes the palladium catalyst and lowers the transition state energy. ingentaconnect.com
Palladium(II)3-Nitro-5-((trifluoromethyl)sulfonyl)pyridine-2(1H)-oneβ/γ-C(sp³)–H Functionalization of KetonesElectron-withdrawing groups on the ligand enhance catalytic activity. frontiersin.org
Palladium(II)2-Hydroxypyridine (B17775) derivativesC-H Arylation of Aliphatic KetonesLigands assist in the dissociation of the palladium trimer to form the active catalyst. nih.gov
Rhodium(III)(Cp*RhCl₂)₂ (catalyst for pyridone synthesis)Intramolecular AnnulationSynthesis of highly substituted NH-free 2-pyridone derivatives. nih.gov

Exploration in Chemical Biology

The pyridone scaffold is recognized as a "privileged structure" in medicinal chemistry and chemical biology due to its prevalence in biologically active natural products and synthetic compounds. nih.govresearchgate.net Its ability to engage in hydrogen bonding and other non-covalent interactions allows pyridone-containing molecules to effectively bind to biological targets such as enzymes and receptors. frontiersin.org

Pyridone derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govingentaconnect.com This broad utility has spurred significant research into the synthesis and biological evaluation of novel pyridone-based compounds. For example, pyridone-quinazoline hybrids have been developed as potent anticancer agents. frontiersin.org

In the context of chemical biology, pyridone scaffolds are utilized as core structures for the development of molecular probes and imaging agents. Their favorable photophysical properties, which can be tuned through chemical modification, make them suitable for creating fluorescent probes for bioimaging. For instance, certain CF₃-substituted pyridine-based fluorophores have been shown to selectively accumulate in lipid droplets within cells, enabling their visualization. mdpi.com Pyridine-based fluorescent probes have also been developed for the detection of specific analytes within biological systems, such as arsenate in living cells. nih.gov

The application of pyridone scaffolds extends to the development of molecules that can modulate complex biological processes. In a notable example, 2-pyridone-based small molecules have been discovered as kinetic stabilizers of amyloidogenic immunoglobulin light chains, which are implicated in light chain amyloidosis. nih.gov These stabilizers are designed to bind to the native state of the protein, slowing down the misfolding process that leads to disease. nih.gov

The table below provides examples of the diverse roles of pyridone scaffolds in chemical biology.

Pyridone Derivative TypeBiological Target/ApplicationMode of Action/Key Finding
Pyridone-Quinazoline HybridsCancer CellsPotent anticancer activity with good bioavailability. frontiersin.org
3-Hydroxypyridin-4(1H)-one HybridsP. aeruginosa BiofilmInhibition of biofilm formation. researchgate.net
CF₃-Substituted Pyridine-Based FluorophoresLipid DropletsSelective accumulation for bioimaging. mdpi.com
2-Pyridone-Based Small MoleculesAmyloidogenic Immunoglobulin Light ChainsKinetic stabilization, preventing protein misfolding. nih.gov
Pyridine-based Fluorescent ProbeArsenateDetection of arsenate in living cells. nih.gov

Future Perspectives and Emerging Research Avenues

Novel Synthetic Approaches to 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one

While established methods for the synthesis of substituted pyridones exist, research is ongoing to develop more efficient and novel synthetic routes to this compound. A plausible synthetic pathway can be inferred from the synthesis of related compounds. For instance, the synthesis of 5-bromo-2-hydroxy-3-nitropyridine (B19287) has been achieved by the nitration of 2-amino-5-bromopyridine (B118841) in sulfuric acid, followed by the introduction of the hydroxyl group. prepchem.com Subsequent N-methylation of the resulting 5-bromo-3-nitropyridin-2(1H)-one would yield the target compound.

Future approaches may focus on the direct and selective functionalization of the pyridone ring, potentially through C-H activation or by utilizing novel catalytic systems to introduce the bromo and nitro functionalities in a more controlled manner.

A potential synthetic precursor route is outlined below:

Starting MaterialReagentsIntermediate/ProductReference
2-Amino-5-bromopyridineFuming Nitric Acid, Sulfuric Acid5-Bromo-2-hydroxy-3-nitropyridine prepchem.com
5-Bromo-3-nitropyridin-2(1H)-oneMethylating Agent (e.g., Dimethyl Sulfate)This compoundInferred

Expanding the Scope of Reactivity and Transformations

The reactivity of this compound is largely dictated by its electron-deficient nature, a consequence of the nitro and carbonyl groups. This makes it an excellent substrate for nucleophilic-type ring transformations. Research in this area could expand the synthetic utility of this compound.

Drawing parallels from the reactivity of 1-methyl-3,5-dinitro-2-pyridone, it is anticipated that this compound could undergo three-component ring transformations (TCRT). In such reactions, the pyridone ring would react with a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to yield highly functionalized nitro-substituted pyridines or anilines. These transformations are valuable as they can produce compounds that are not easily accessible through other synthetic routes.

Reaction TypeReactantsPotential Products
Nucleophilic Ring OpeningAminesNitro-substituted azadienamines
Three-Component Ring TransformationKetones, AmmoniaNitro-substituted pyridines
Three-Component Ring TransformationKetones, Ammonium AcetateNitroanilines, Nitropyridines

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the reactivity and properties of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to understand its electronic structure, molecular geometry, and spectroscopic characteristics.

Studies on structurally related compounds, such as 2-Amino-3-bromo-5-nitropyridine, have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to simulate vibrational frequencies (FT-IR and FT-Raman) and analyze molecular properties. Similar computational approaches can be applied to this compound to predict its behavior in chemical reactions and to guide the design of new synthetic pathways. Furthermore, computational studies on other nitro-substituted aromatic compounds have shown that the position of the nitro group significantly influences the molecule's physical and thermal properties. nih.gov

Computational MethodPredicted PropertiesRelevance
Density Functional Theory (DFT)Molecular geometry, vibrational frequencies, electronic propertiesUnderstanding reactivity and spectroscopic data
Molecular DockingBinding affinity to biological targetsPredicting potential bioactivity

Exploration of New Applications in Niche Scientific Fields

Currently, this compound is primarily recognized as an intermediate in the synthesis of more complex functionalized pyridone derivatives. nih.govchemicalbook.com Its classification under "Pharmaceutical Standards" suggests its role in the development of new drug candidates. cymitquimica.com The presence of multiple functional groups allows for a variety of chemical modifications, making it a valuable scaffold in medicinal chemistry.

Future research could explore its application as a key building block for the synthesis of novel heterocyclic compounds with potential biological activities. The core structure is present in a number of bioactive natural products and pharmaceuticals. rsc.org Patents associated with this chemical structure point towards its utility in the preparation of compounds for treating a range of conditions, though specific details are proprietary. nih.gov

Sustainable and Green Chemistry Aspects in Pyridone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridones. Future research on the synthesis of this compound will likely focus on developing more environmentally benign methods.

Current synthetic strategies for related compounds often involve harsh reagents and solvents. prepchem.com Green approaches to pyridone synthesis that could be adapted include:

Multicomponent Reactions: These reactions, which combine three or more reactants in a single step, are highly atom-economical and can reduce waste. rsc.orgnih.gov

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields. acs.org

Solvent-Free or Green Solvent Conditions: The use of water or biodegradable ionic liquids as solvents, or conducting reactions without a solvent, can greatly reduce the environmental impact. rsc.orgrasayanjournal.co.in

Catalyst-Free Reactions: Developing reactions that proceed efficiently without the need for, often expensive and toxic, metal catalysts is a key goal of green chemistry. rsc.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

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